molecular formula C16H31N3O B5525824 1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea

1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea

Cat. No.: B5525824
M. Wt: 281.44 g/mol
InChI Key: ROQXTAUUWSZSGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is an organic compound with the molecular formula C16H31N3O. It is a urea derivative that features a cyclohexyl group and a tetramethylpiperidinyl group. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea typically involves the reaction of cyclohexyl isocyanate with 2,2,6,6-tetramethylpiperidine. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized urea derivatives, while reduction results in amine derivatives .

Scientific Research Applications

1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea exerts its effects is primarily through its ability to stabilize free radicals and prevent oxidative damage. The tetramethylpiperidinyl group is known for its radical-scavenging properties, which help in neutralizing reactive oxygen species. This compound interacts with molecular targets such as enzymes and cellular membranes, protecting them from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is unique due to its combined structural features, which provide enhanced stability and effectiveness in various applications. The presence of both the cyclohexyl and tetramethylpiperidinyl groups contributes to its superior performance as a stabilizer and protective agent compared to similar compounds .

Properties

IUPAC Name

1-cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O/c1-15(2)10-13(11-16(3,4)19-15)18-14(20)17-12-8-6-5-7-9-12/h12-13,19H,5-11H2,1-4H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQXTAUUWSZSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)NC2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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